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molecular formula C15H13I B124527 2-iodo-9,9-dimethyl-9H-fluorene CAS No. 144981-85-1

2-iodo-9,9-dimethyl-9H-fluorene

Cat. No. B124527
M. Wt: 320.17 g/mol
InChI Key: DVLSJPCXPNKPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393599B2

Procedure details

A 500 mL round bottomed flask was charged with 21.8 g (70 mmol) 2-Iodofluorene and 1.18 g (5 mmol) benzyltriethylammonium chloride. 200 mL of dimethylsulfoxide (DMSO) was then added followed by 28 mL (50%) NaOH. The mixture was allowed to stir under nitrogen for 1 hour, before 29 g (210 mmol) methyl iodide was added through the septum. The mixture was allowed to stir at room temperature for 18 hours. After cooling to ambient temperature the mixture was transferred to a 1 L separatory funnel. 100 mL of water and 100 mL of diethylether were added to the mixture. The organic layer was collected and the aqueous layer was extracted with diethyl ether (4×100 mL). The organic fractions were combined, dried over anhydrous magnesium sulfate, and the solvent evaporated under vacuo. A flash column was then performed using hexanes as the eluent to give 21.0 g (88% yield) of the product (yellow oil).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
29 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)C[C:4]=2[CH:3]=1.CS(C)=O.[OH-].[Na+].[CH3:21]I.C(O[CH2:26][CH3:27])C>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[I:1][C:2]1[CH:3]=[CH:4][C:12]2[C:11]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:26]([CH3:27])([CH3:21])[C:13]=2[CH:14]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
IC1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
1.18 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
29 g
Type
reactant
Smiles
CI
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added through the septum
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the mixture
CUSTOM
Type
CUSTOM
Details
was transferred to a 1 L separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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